molecular formula C8H12NO4- B12332819 1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) ester

1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B12332819
M. Wt: 186.18 g/mol
InChI Key: IMJKDYRGASHUBX-UHFFFAOYSA-M
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Description

1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C8H13NO4. It is known for its unique structure, which includes an aziridine ring and ester functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) ester can be synthesized through several methods. One common approach involves the reaction of aziridine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction proceeds at room temperature and yields the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various aziridine derivatives

Scientific Research Applications

1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its reactivity with various nucleophiles and electrophiles. The aziridine ring is highly strained, making it reactive towards nucleophilic attack. This reactivity allows the compound to participate in ring-opening reactions, leading to the formation of new bonds and complex structures .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester
  • 1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester
  • 1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-(1-methylethyl) ester

Uniqueness

1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is unique due to its specific ester functional group and the presence of the aziridine ring. This combination imparts distinct reactivity and potential for forming diverse chemical structures, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJKDYRGASHUBX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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